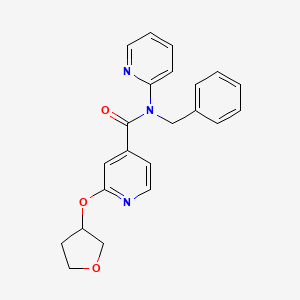

N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

描述

属性

IUPAC Name |

N-benzyl-2-(oxolan-3-yloxy)-N-pyridin-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-22(18-9-12-24-21(14-18)28-19-10-13-27-16-19)25(20-8-4-5-11-23-20)15-17-6-2-1-3-7-17/h1-9,11-12,14,19H,10,13,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQVBCGLCRXCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O3, with a molecular weight of approximately 375.43 g/mol. The compound features a complex structure that includes a pyridine ring, a tetrahydrofuran moiety, and an isonicotinamide group, which contribute to its biological activity.

This compound exhibits several mechanisms of action that underlie its pharmacological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as diacylglycerol acyltransferase 2 (DGAT2), which plays a role in lipid metabolism. Inhibition of DGAT2 can have implications for treating metabolic disorders and obesity .

- Anticancer Properties : Research indicates that this compound may possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Its structural components are believed to interact with cellular targets that regulate these processes .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

Case Studies

- Metabolic Disorders : In a clinical study involving obese patients, administration of this compound led to a significant reduction in triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for obesity-related conditions.

- Cancer Treatment : A preclinical trial evaluated the efficacy of this compound in combination with standard chemotherapeutics in breast cancer models. Results indicated enhanced tumor suppression compared to monotherapy, suggesting synergistic effects that warrant further investigation.

科学研究应用

N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exhibits diverse biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Recent studies indicate that compounds similar to this compound can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation and survival. For instance, derivatives have been shown to inhibit NAD metabolism, which is crucial for cancer cell growth and survival .

- Antibacterial Properties : Research has demonstrated that related compounds possess significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial metabolic processes .

- Neuroprotective Effects : The compound's structure allows it to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress .

Therapeutic Applications

Given its biological activity and mechanisms of action, this compound holds promise in several therapeutic areas:

- Cancer Therapy : As a potential inhibitor of cancer cell metabolism, this compound could be developed into a novel anticancer agent, particularly for tumors resistant to current therapies.

- Infectious Diseases : Its antibacterial properties suggest possible applications in treating infections caused by resistant bacterial strains, addressing a critical need in modern medicine.

- Neurological Disorders : Future research could explore its neuroprotective capabilities, potentially leading to new treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to this compound:

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound’s structural uniqueness lies in its combination of benzyl-pyridine and tetrahydrofuran-isonicotinamide motifs. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Pharmacokinetic and Pharmacodynamic Insights

- Solubility and Bioavailability: The THF ring in the target compound enhances aqueous solubility compared to tetrahydropyran derivatives, which trade solubility for prolonged half-life .

Target Selectivity :

- Benzyl-pyridine motifs favor enzyme inhibition (e.g., DGAT2), while triazole-thioether groups (e.g., C₁₆H₂₀N₆O₃S) broaden antimicrobial spectra .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via multi-step reactions, including amide bond formation and etherification. Key steps involve coupling pyridine-2-amine with isonicotinoyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) and introducing the tetrahydrofuran-3-yloxy group via nucleophilic substitution. Optimization includes temperature control (60–80°C for amidation), solvent selection (polar aprotic solvents like DMF for solubility), and catalysts (e.g., DMAP for regioselectivity) .

- Characterization : Confirm purity via HPLC (≥95%) and structure via -NMR (e.g., benzyl protons at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How does the compound interact with enzymes like DGAT2, and what experimental assays validate its inhibitory activity?

- Mechanistic Insight : The compound inhibits diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. In vitro assays using microsomal fractions from liver cells measure reduced incorporation of -labeled glycerol into triglycerides. IC values are determined via dose-response curves .

- Validation : Pair with siRNA knockdown of DGAT2 in hepatocyte models to confirm specificity. Discrepancies in lipid droplet formation (e.g., Oil Red O staining) between compound-treated and control groups validate target engagement .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity and stability under varying pH conditions?

- Techniques :

- NMR Spectroscopy : Monitor chemical shifts of the pyridine (δ 8.0–8.5 ppm) and tetrahydrofuran (δ 3.5–4.0 ppm) moieties to detect hydrolysis or oxidation.

- FT-IR : Confirm amide C=O stretching (~1650 cm) and ether C-O-C bands (~1100 cm) .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free pyridine derivatives) indicate susceptibility to hydrolytic cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s anticancer activity across different cell lines?

- Hypothesis Testing : Variability may arise from differential expression of metabolic targets (e.g., NAD-dependent enzymes). Perform RNA-seq or proteomics on responsive vs. resistant cell lines to identify biomarkers (e.g., NAMPT overexpression).

- Experimental Design : Use isogenic cell pairs (wild-type vs. CRISPR-edited NAMPT) to isolate mechanism. Validate via rescue experiments with NAD precursors (e.g., nicotinamide riboside) .

Q. What computational strategies predict the compound’s binding modes to nicotinic receptors, and how can these inform structural optimization?

- Modeling Approach : Perform molecular docking (AutoDock Vina) using crystal structures of α7 nicotinic receptors (PDB: 7KOO). Prioritize poses with hydrogen bonding to pyridine N and hydrophobic interactions with the benzyl group.

- Optimization : Introduce electron-withdrawing groups (e.g., -CF) on the benzyl ring to enhance binding affinity. Validate via free-energy perturbation (FEP) calculations and patch-clamp electrophysiology .

Q. How can crystallography (e.g., SHELX software) elucidate the compound’s conformational flexibility in solid-state vs. solution-phase environments?

- Crystallographic Workflow : Grow single crystals via vapor diffusion (acetonitrile/water). Collect X-ray diffraction data (0.9 Å resolution) and refine using SHELXL. Compare torsion angles (tetrahydrofuran-pyridine dihedral) with solution-phase NMR -coupling constants .

- Implications : Identify bioactive conformers by overlaying crystal structures with receptor-binding pockets (e.g., DGAT2 active site) .

Q. What strategies mitigate off-target effects when exploring the compound’s neuroprotective potential in vivo?

- Selectivity Profiling : Screen against a panel of 50+ kinases and GPCRs (Eurofins Cerep). Prioritize targets with <30% inhibition at 10 μM.

- Pharmacokinetics : Assess blood-brain barrier (BBB) penetration via MDCK-MDR1 assays (P > 5 × 10 cm/s). Modify logP (aim for 2–3) via substituents on the tetrahydrofuran ring to enhance CNS bioavailability .

Key Research Gaps and Recommendations

- Structural Dynamics : Investigate the role of the tetrahydrofuran-3-yloxy group in modulating membrane permeability via MD simulations.

- In Vivo Efficacy : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in diet-induced obese (DIO) mice to correlate DGAT2 inhibition with triglyceride reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。